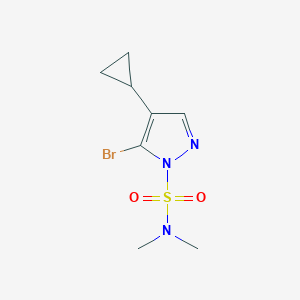
5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide: is a chemical compound with the molecular formula C8H12BrN3O2S and a molecular weight of 294.17 g/mol It is characterized by the presence of a bromine atom, a cyclopropyl group, and a sulfonamide group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Sulfonamide Formation:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the sulfonamide group, reducing it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: De-brominated or de-sulfonamidated derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity.
Medicine:
Drug Development: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry:
作用機序
The mechanism of action of 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom and cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
5-bromo-N,N-dimethylpyrazole-1-sulfonamide: This compound lacks the cyclopropyl group but shares the bromine and sulfonamide functionalities.
4-bromo-1H-pyrazole: This compound lacks the N,N-dimethyl and sulfonamide groups but shares the bromine and pyrazole ring.
Uniqueness: 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
特性
分子式 |
C8H12BrN3O2S |
|---|---|
分子量 |
294.17 g/mol |
IUPAC名 |
5-bromo-4-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C8H12BrN3O2S/c1-11(2)15(13,14)12-8(9)7(5-10-12)6-3-4-6/h5-6H,3-4H2,1-2H3 |
InChIキー |
WHGNUNOAWXGQLQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)N1C(=C(C=N1)C2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















